Welcome to the BenchChem Online Store!
molecular formula C4H6Cl2N4 B8790322 2-Chloro-3-hydrazinylpyrazine hydrochloride

2-Chloro-3-hydrazinylpyrazine hydrochloride

Cat. No. B8790322
M. Wt: 181.02 g/mol
InChI Key: PLDFODLZWKXMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08329705B2

Procedure details

A solution of 2,3-dichloropyrazine (3.822 g, 25.65 mmol) in absolute ethanol (20 mL) was treated with hydrazine hydrate (2.74 mL) at room temperature. The mixture was stirred for 3 days then filtered and washed with ethanol (20 mL) to yield 2-chloro-3-hydrazinylpyrazine hydrochloride as an off-white fluffy solid (4.04 g).
Quantity
3.822 g
Type
reactant
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](Cl)=[N:6][CH:5]=[CH:4][N:3]=1.O.[NH2:10][NH2:11]>C(O)C>[ClH:1].[Cl:1][C:2]1[C:7]([NH:10][NH2:11])=[N:6][CH:5]=[CH:4][N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.822 g
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Name
Quantity
2.74 mL
Type
reactant
Smiles
O.NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
washed with ethanol (20 mL)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
Cl.ClC1=NC=CN=C1NN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.